Antiviral Potency: Vincosamide Exhibits IC50 of 33.33 µM Against CVB3
In a head-to-head evaluation of monoterpenoid indole alkaloids isolated from Strychnos cathayensis, vincosamide demonstrated antiviral activity against Coxsackie virus B3 (CVB3) with an IC50 value of 33.33 µM [1]. This activity was comparable to that of other alkaloids in the study, including 12-hydroxy-11-methoxydiaboline N(4)-oxide and retuline N-oxide, which also exhibited IC50 values of 33.33 µM, establishing vincosamide's antiviral potential within its structural class [1].
| Evidence Dimension | Antiviral activity (IC50) against Coxsackie virus B3 (CVB3) |
|---|---|
| Target Compound Data | IC50 = 33.33 µM |
| Comparator Or Baseline | 12-hydroxy-11-methoxydiaboline N(4)-oxide (IC50 = 33.33 µM); retuline N-oxide (IC50 = 33.33 µM) |
| Quantified Difference | Equivalent potency to comparators within the same study; all three compounds exhibited identical IC50 values. |
| Conditions | In vitro antiviral assay against CVB3; cell line not explicitly specified in abstract; compounds isolated from Strychnos cathayensis. |
Why This Matters
This data provides a specific, quantitative benchmark for vincosamide's antiviral activity, enabling researchers to select it over other monoterpenoid indole alkaloids with potentially unknown or inferior CVB3 inhibition profiles.
- [1] Pan QM, Li YH, Zhang JJ, et al. Monoterpenoid indole alkaloids isolated from the stems and twigs of Strychnos cathayensis. Phytochemistry. 2022;203:113353. View Source
